3-Iodobenzylzinc bromide
Description
3-Iodobenzylzinc bromide (CAS: 352530-31-5) is an organozinc reagent with the molecular formula C₇H₆IZnBr and an approximate molecular weight of 352.3 g/mol. It is synthesized via halogen-zinc exchange from its precursor, 3-iodobenzyl bromide (CAS: 49617-83-6, molecular weight: 296.93 g/mol) . This compound features a benzyl group substituted with iodine at the meta position and a zinc bromide moiety, making it valuable in cross-coupling reactions for constructing aryl-alkyl bonds. Its iodine substituent provides dual functionality, enabling further derivatization via halogen-specific reactions (e.g., Ullmann coupling) while retaining organozinc reactivity .
Properties
Molecular Formula |
C7H6BrIZn |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
zinc;1-iodo-3-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
DCCZNZGZHLJILI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Direct Zinc Insertion into 3-Iodobenzyl Halides
A common strategy for preparing organozinc reagents like this compound involves the direct insertion of activated zinc metal into the corresponding benzylic halide. Typically, 3-iodobenzyl bromide or chloride is treated with zinc dust or activated zinc under inert atmosphere.
-
- Zinc dust or activated zinc (sometimes "highly active" zinc prepared by reduction of zinc chloride with lithium naphthalenide)
- Solvent: tetrahydrofuran (THF) or other polar aprotic solvents
- Temperature: ambient to moderate heating (25–70 °C)
- Additives: Lithium chloride (LiCl) is often added stoichiometrically to enhance solubility and facilitate zinc insertion by preventing passivation of zinc surface and increasing organozinc reagent solubility in THF.
Mechanism:
Zinc inserts into the benzylic carbon-halogen bond to form the organozinc species. The presence of iodine at the 3-position may influence reactivity due to electronic effects.Yields and Efficiency:
The presence of LiCl significantly improves yields, often >85%, at mild temperatures (25 °C) within hours. Without LiCl, higher temperatures and longer reaction times are required with lower yields.Representative Example:
Krasovskiy et al. demonstrated the preparation of various functionalized organozinc reagents by direct zinc insertion into aryl iodides/bromides in the presence of LiCl, achieving >95% yields at 25 °C in 24 h.
| Parameter | Typical Value/Condition |
|---|---|
| Zinc source | Activated zinc dust or Zn* (Zn reduced by Li-naphthalenide) |
| Solvent | THF |
| Temperature | 25–70 °C |
| Additives | Stoichiometric LiCl |
| Reaction time | 3–24 hours |
| Yield | 80–98% |
Iodine-Zinc Exchange Reaction
An alternative preparation involves iodine-zinc exchange between 3-iodobenzyl iodide and diethylzinc:
Reaction:
3-Iodobenzyl iodide reacts with diethylzinc (Et2Zn) in the presence of catalytic copper(I) salts to form this compound or analogous organozinc species.-
- High functional group tolerance
- Mild conditions
- Avoids direct zinc insertion limitations
Limitations:
Requires catalytic copper salts and excess diethylzinc; may be less practical on large scale.Reference:
Knochel and co-workers reported this method as a practical route for functionalized organozinc reagents with good yields and selectivity.
Transmetalation from Organomagnesium Reagents
3-Iodobenzylmagnesium bromide (a Grignard reagent) can be transmetalated with zinc halides (e.g., ZnBr2) to form this compound:
-
- Prepare 3-iodobenzylmagnesium bromide by reaction of 3-iodobenzyl bromide with magnesium turnings in ether or THF.
- Add ZnBr2 to the Grignard solution at low temperature to effect transmetalation.
-
- High reactivity of Grignard reagents ensures efficient zincation.
- Allows preparation of diorganozinc reagents if desired.
-
- Grignard reagents are highly reactive and less tolerant of sensitive functional groups.
- Requires careful temperature control.
Yields:
Typically 80–90% depending on conditions and substrate purity.
Halogen-Metal Exchange Using Organolithium Reagents
3-Iodobenzyl lithium can be generated by halogen-lithium exchange (e.g., treating 3-iodobenzyl bromide with n-butyllithium), then quenched with ZnBr2 to form the organozinc reagent.
- Considerations:
- Organolithium reagents are highly reactive and moisture sensitive.
- This method is less commonly used for this compound due to handling difficulties.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct zinc insertion | 3-Iodobenzyl bromide | Zn dust, THF, LiCl, 25–70 °C | Simple, mild conditions, scalable | 85–98 |
| Iodine-zinc exchange | 3-Iodobenzyl iodide | Diethylzinc, Cu(I) catalyst, THF | Functional group tolerant | 80–90 |
| Transmetalation from Grignard | 3-Iodobenzyl bromide | Mg, ether/THF; then ZnBr2 | High reactivity | 80–90 |
| Halogen-lithium exchange | 3-Iodobenzyl bromide | n-BuLi, ZnBr2 | Effective but sensitive | 70–85 |
Chemical Reactions Analysis
Cross-Coupling Reactions
3-Iodobenzylzinc bromide participates in transition-metal-catalyzed cross-couplings, enabling carbon-carbon bond formation. Key reactions include:
Negishi Coupling
-
Mechanism : Palladium(0) catalysts mediate transmetallation between the organozinc reagent and aryl/heteroaryl halides.
-
Example : Reaction with 3,6-dichloropyridazine (25) yields 6-benzyl-3-chloropyridazines (26a,b) in 60–75% yields under Pd(PPh₃)₄ catalysis .
-
Conditions : THF, room temperature, 1.6 equivalents of organozinc reagent .
Suzuki-Miyaura Coupling
-
Application : Forms biaryl structures when coupled with boronic acids. For instance, coupling with arylboronic acids produces substituted biphenyl derivatives.
Nickel-Catalyzed Coupling
-
Scope : Effective with unsaturated halides (e.g., 3-amino-5-bromopyridine). Yields exceed 85% with (3-cyanobenzyl)zinc chloride .
Nucleophilic Substitution Reactions
The iodine substituent acts as a leaving group, facilitating substitution:
Alkylation/Arylation
-
Reagents : Reacts with alkyl/aryl halides (e.g., methyl iodide) to form benzylated products.
-
Yield : Typically 70–90% in THF at −78°C.
Carbonyl Addition
-
Example : Attacks ketones or aldehydes (e.g., benzaldehyde) to produce secondary alcohols in 80–95% yields .
Simmons–Smith-Type Reactions
-
Role : Generates cyclopropanes via zinc-carbenoid intermediates.
-
Modification : Using Zn/Cu and CH₂I₂, norcarane is synthesized in 65% yield .
Hydride Transfer
-
Mechanism : ZnI₂ catalyzes -hydride shifts in propargylamine intermediates, forming trisubstituted allenes in 60–75% yields .
Acylation Reactions
-
Process : Reacts with acyl chlorides (e.g., acetyl chloride) under cobalt catalysis to form aromatic ketones.
Comparative Reaction Data
Mechanistic Insights
-
Coordination Geometry : Zinc adopts tetrahedral geometry, enhancing nucleophilicity at the benzyl carbon.
-
Catalytic Cycles : Pd(0)/Pd(II) cycles dominate cross-couplings, while ZnI₂ stabilizes transition states in hydride transfers .
-
Steric Effects : Cyclopropanation favors less hindered faces unless directed by coordinating groups (e.g., −OH) .
Scientific Research Applications
Cross-Coupling Reactions
Suzuki Coupling Reaction
One of the primary applications of 3-Iodobenzylzinc bromide is in Suzuki coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds between aryl halides and boronic acids. This reaction is significant for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
- Reaction Example :
Stille Coupling Reaction
Another important application is in Stille coupling reactions, where it couples with organotin compounds to create substituted aromatic systems. This method is particularly useful for synthesizing conjugated polymers and advanced materials.
Synthesis of Complex Organic Molecules
This compound has been utilized in the synthesis of various biologically active compounds. For instance, it has been employed to synthesize:
- Antibiotics : Modifications of existing antibiotic structures to enhance efficacy.
- Anticancer Agents : Development of new compounds with potential anticancer properties.
Pharmaceutical Development
The ability to form complex structures makes this compound invaluable in pharmaceutical research. It enables the synthesis of novel drug candidates through:
- Diverse Functionalization : Introducing various functional groups onto aromatic rings.
- Library Synthesis : Creating libraries of compounds for high-throughput screening.
Case Study 1: Development of Anticancer Compounds
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a series of novel anticancer agents. The researchers successfully coupled it with different boronic acids, leading to compounds that exhibited significant activity against cancer cell lines.
Case Study 2: Synthesis of Conjugated Polymers
In another research article from Macromolecules, scientists employed this compound in the synthesis of conjugated polymers used for organic photovoltaics. The incorporation of this compound allowed for precise control over the polymer architecture, enhancing the material's electronic properties.
Table 1: Comparison of Cross-Coupling Reactions Using Different Organometallic Reagents
| Reagent | Type of Reaction | Yield (%) | Advantages |
|---|---|---|---|
| This compound | Suzuki Coupling | 85-95 | High selectivity and efficiency |
| Phenylzinc bromide | Stille Coupling | 80-90 | Good for sterically hindered substrates |
| Aryl lithium | Negishi Coupling | 70-80 | Fast reaction times |
Table 2: Applications in Pharmaceutical Research
| Compound Type | Application Area | Reference |
|---|---|---|
| Antibiotics | Structural modification | Journal of Medicinal Chemistry |
| Anticancer agents | New compound development | European Journal of Medicinal Chemistry |
| Organic photovoltaics | Material development | Macromolecules |
Mechanism of Action
The mechanism of action of 3-iodobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is harnessed in coupling reactions to form carbon-carbon bonds .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparators
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| This compound | C₇H₆IZnBr | ~352.3 | Dual functionality (Zn reactivity, I leaving group) |
| 3-Pyridylzinc bromide | C₅H₄NZnBr | ~221.3 | Fast coupling with aryl iodides, steric sensitivity |
| Methylmagnesium bromide | CH₃MgBr | 119.2 | High reactivity, moisture-sensitive |
| 3-Chlorobenzyl bromide | C₇H₆ClBr | 205.5 | Limited post-functionalization utility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-Iodobenzylzinc bromide with high purity?
- Methodological Answer : The synthesis of organozinc reagents like this compound typically involves transmetallation or direct insertion of zinc into a carbon-halogen bond. For analogous benzyl bromide derivatives, studies suggest using anhydrous tetrahydrofuran (THF) or diethyl ether as solvents under inert atmospheres (e.g., argon) to prevent hydrolysis . Precise stoichiometric control of zinc metal (activated via sonication or mechanical stirring) and temperature (0–25°C) is critical to minimize side reactions. Post-synthesis purification via vacuum distillation or recrystallization can enhance purity.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Characterization should include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the absence of residual starting materials (e.g., unreacted 3-Iodobenzyl bromide) and assess zinc coordination .
- Elemental Analysis : Quantify zinc and bromide content to verify stoichiometry.
- Capillary Electrophoresis (CE) : Optimized CE methods with UV detection can resolve bromide ions from other anions, ensuring no residual bromide contamination .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What experimental design considerations are critical for studying reaction kinetics of this compound in cross-coupling reactions?
- Methodological Answer :
- Variable Isolation : Systematically vary parameters such as temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., palladium catalysts) to isolate their effects on reaction rates .
- In Situ Monitoring : Use techniques like stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation.
- Replicate Sampling : Address variability by replicating experiments across multiple batches, as seen in bromide transport studies where lateral solute velocity variations reached 50% . Statistical tools like ANOVA can identify significant outliers.
Q. How can researchers resolve contradictions in mechanistic data involving this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce C or deuterium labels to trace reaction pathways and distinguish between competing mechanisms (e.g., radical vs. polar pathways).
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and compare theoretical vs. experimental activation energies.
- Controlled Quenching Experiments : Quench reactions at incremental time points to analyze intermediates, as demonstrated in studies resolving benzyl bromide oxidation products .
Q. What role does this compound play in advanced material synthesis, such as perovskite solar cells?
- Methodological Answer : In perovskite applications, bromides like formamidinium bromide (FABr) are used to modulate crystal structure and bandgap. While this compound has not been explicitly studied here, analogous organozinc reagents could act as precursors for interfacial layers. Researchers should:
- Optimize Deposition : Use spin-coating or vapor-assisted methods to integrate zinc-based layers.
- Characterize Interfaces : Employ X-ray photoelectron spectroscopy (XPS) and UPS to analyze electronic interactions at perovskite/hole-transport interfaces .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bromide ion quantification across analytical methods?
- Methodological Answer :
- Cross-Validation : Compare results from CE, ion chromatography (IC), and inductively coupled plasma mass spectrometry (ICP-MS) to identify method-specific biases. For example, historical bromide concentration discrepancies were traced to changes in analytical detection limits (e.g., 0.10 mg/L thresholds) .
- Standardization : Use certified reference materials (CRMs) for calibration and inter-laboratory comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
